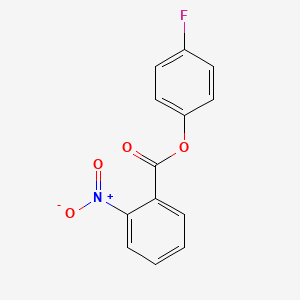

4-Fluorophenyl 2-nitrobenzoate

Vue d'ensemble

Applications De Recherche Scientifique

Heterocyclic Synthesis

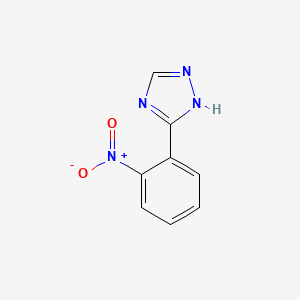

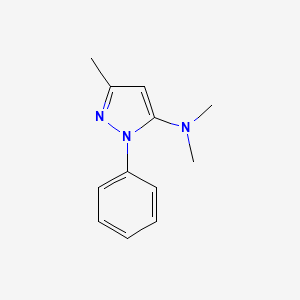

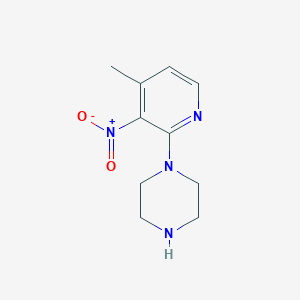

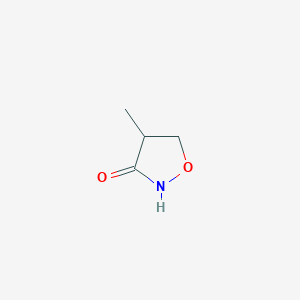

4-Fluorophenyl 2-nitrobenzoate is a key precursor in heterocyclic synthesis, enabling the creation of various nitrogenous cycles important in drug discovery. A study highlighted its utility in generating benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides through solid-phase synthesis, showcasing its versatility as a building block for medicinal chemistry (Soňa Křupková et al., 2013).

Amyloid Imaging Agent Synthesis

Research into Alzheimer's disease diagnostics has utilized this compound derivatives for synthesizing fluorine-18 labeled compounds, such as 2-(4'-[(18)F]fluorophenyl)-1,3-benzothiazole. This compound, a fluorine-18 analogue of Pittsburgh Compound-B, has shown promise for in vivo visualization of amyloid deposits, offering a potential pathway for early detection of Alzheimer's disease (K. Serdons et al., 2009).

Antimicrobial Compound Synthesis

The synthesis of eperezolid-like molecules from 4-fluorophenyl precursors has demonstrated significant antimicrobial activity against Mycobacterium smegmatis. This research suggests the potential of this compound derivatives in developing new antimicrobials, highlighting the compound's role in addressing antibiotic resistance (Meltem Yolal et al., 2012).

Pharmacological Studies

While not directly involving this compound, related studies on NTBC and mesotrione, which are inhibitors of 4-hydroxyphenyl pyruvate dioxygenase and have structural similarities, demonstrate the importance of such compounds in pharmacokinetics and pharmacodynamics research. These studies offer insights into how modifications of the nitrobenzoate structure can impact biological activity and therapeutic potential (M. Hall et al., 2001).

Molecular Magnetic Materials

Research into molecular magnetic materials has explored the use of this compound derivatives in constructing single chain magnets. These materials, incorporating Tb(III) ions and nitrobenzoate ligands, have been studied for their slow magnetic relaxation properties, contributing to the development of next-generation data storage and quantum computing technologies (Ajit Kumar Kharwar et al., 2018).

Mécanisme D'action

Target of Action

Nitrobenzoates and their derivatives are known to interact with various enzymes and proteins in bacterial systems .

Mode of Action

Nitrobenzoates are known to undergo various chemical reactions, including nucleophilic substitution and oxidation . The fluorophenyl group may influence these reactions by altering the electronic properties of the nitrobenzoate molecule.

Biochemical Pathways

For instance, 2- and 4-nitrobenzoates are assimilated via 3-hydroxyanthranilate and protocatechuate, respectively . The presence of the fluorophenyl group could potentially modify these pathways.

Pharmacokinetics

The compound’s water solubility, suggested by its safety data sheet , may influence its absorption and distribution.

Result of Action

Nitrobenzoates and their derivatives have been implicated in various biological processes, including the synthesis of anti-depressant molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Fluorophenyl 2-nitrobenzoate. For instance, its water solubility suggests that it may spread in water systems . Additionally, it is likely to be mobile in the environment due to its water solubility .

Propriétés

IUPAC Name |

(4-fluorophenyl) 2-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO4/c14-9-5-7-10(8-6-9)19-13(16)11-3-1-2-4-12(11)15(17)18/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKJRDVHPCGUKAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B3147416.png)

![6,7,8,9-tetrahydro-Pyrido[1,2-a]indole](/img/structure/B3147475.png)